

N-Ethylisopropylamine chemical properties and structure

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Compound of Interest

Compound Name: *N-Ethylisopropylamine*

Cat. No.: *B046697*

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N-Ethylisopropylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies for **N-Ethylisopropylamine**. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Properties and Data

N-Ethylisopropylamine is a secondary amine that serves as a versatile building block in the synthesis of various pharmaceutical compounds.^[1] A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **N-Ethylisopropylamine**

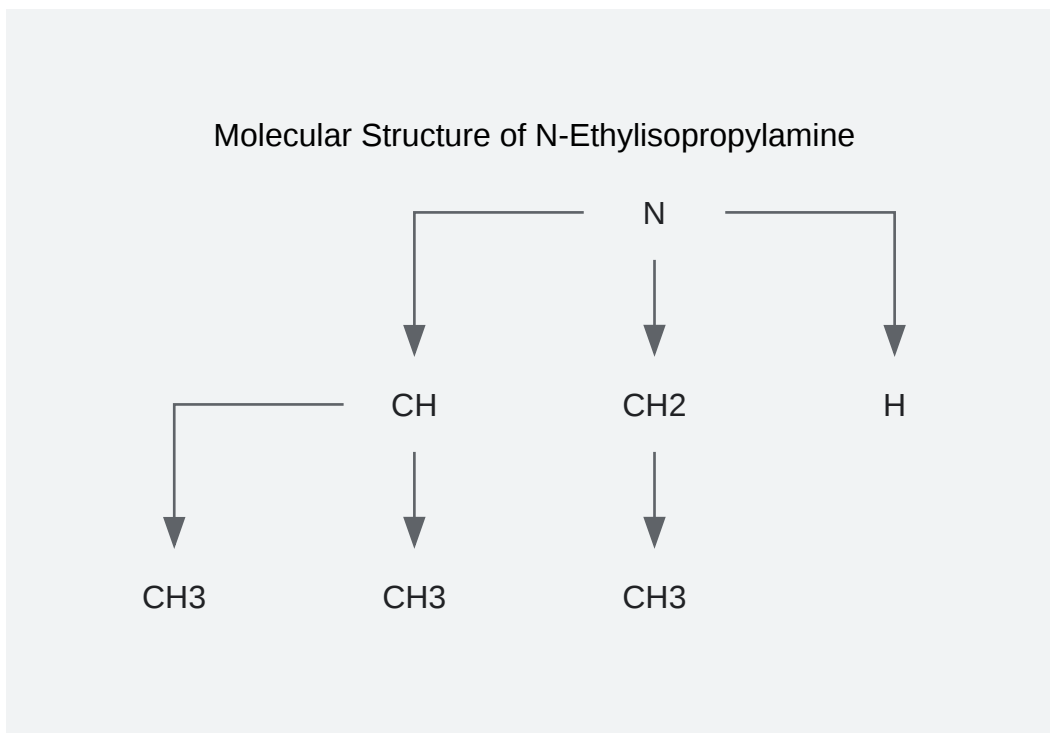
Property	Value	Source
Molecular Formula	C5H13N	[1]
Molecular Weight	87.16 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	71-73 °C	[1]
Density	0.72 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.392	[1]
Flash Point	16 °C (60.8 °F) - closed cup	
pKa	10.76 ± 0.19 (Predicted)	
Solubility	Soluble in chloroform and methanol.	

Table 2: Structural and Spectroscopic Identifiers

Identifier	Value	Source
IUPAC Name	N-ethylpropan-2-amine	[2]
Synonyms	Isopropylethylamine, N-Ethyl-2-propanamine	[2]
CAS Number	19961-27-4	[2]
SMILES String	CCNC(C)C	[2]
InChI Key	RIVIDPPYRINTTH-UHFFFAOYSA-N	[2]
¹ H NMR Chemical Shifts (ppm)	See Section 3.2.1	[3]

Chemical Structure

The chemical structure of **N-Ethylisopropylamine** consists of an isopropyl group and an ethyl group attached to a central nitrogen atom.



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Caption: 2D structure of **N-Ethylisopropylamine**.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **N-Ethylisopropylamine**.

Synthesis of N-Ethylisopropylamine

N-Ethylisopropylamine can be synthesized via several routes, with reductive amination being a common and efficient method.

3.1.1. Reductive Amination of Acetone with Ethylamine

This one-pot reaction involves the formation of an imine intermediate from acetone and ethylamine, which is subsequently reduced to the final product.

- Reactants and Reagents:
 - Acetone
 - Ethylamine (as a solution in a suitable solvent, e.g., ethanol)
 - Reducing agent: Sodium borohydride (NaBH_4) or Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
 - Solvent: Methanol or Ethanol
 - Acid catalyst (optional, for imine formation): Acetic acid
- Experimental Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine in the chosen alcohol solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath.
 - Slowly add acetone to the cooled solution while stirring. If using an acid catalyst, it can be added at this stage.
 - Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
 - Cool the reaction mixture again in an ice bath.
 - Slowly and portion-wise, add the reducing agent (e.g., sodium borohydride) to the mixture. Control the addition rate to manage any effervescence.
 - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
 - Work-up:
 - Carefully quench the reaction by the slow addition of water.

- Remove the organic solvent under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
- Purification:
 - Remove the solvent from the filtered organic solution by rotary evaporation.
 - Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 71-73 °C.^[1]

3.1.2. Alkylation of Isopropylamine with an Ethyl Halide

This method involves the direct alkylation of isopropylamine with an ethyl halide, such as ethyl bromide or ethyl iodide.

- Reactants and Reagents:
 - Isopropylamine
 - Ethyl bromide or Ethyl iodide
 - Base: A non-nucleophilic base such as triethylamine or potassium carbonate to neutralize the hydrogen halide formed.
 - Solvent: A polar aprotic solvent like acetonitrile or DMF.
- Experimental Procedure:
 - In a round-bottom flask, dissolve isopropylamine and the base in the chosen solvent.
 - Slowly add the ethyl halide to the solution at room temperature. The reaction may be exothermic, so cooling might be necessary.

- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).
- Work-up:
 - Filter the reaction mixture to remove the salt byproduct.
 - Wash the filtrate with water to remove any remaining salts and the base.
 - Extract the aqueous layer with an organic solvent.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification:
 - Remove the solvent by rotary evaporation and purify the residue by fractional distillation.

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **N-Ethylisopropylamine** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Transfer the solution to a standard 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: 300 MHz or higher NMR spectrometer.
 - Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s

- Pulse width: 30°
- Acquisition time: 4 s
- Expected Chemical Shifts (in CDCl₃):
 - A septet corresponding to the CH proton of the isopropyl group.
 - A quartet corresponding to the CH₂ protons of the ethyl group.
 - A triplet corresponding to the CH₃ protons of the ethyl group.
 - A doublet corresponding to the two CH₃ groups of the isopropyl group.
 - A broad singlet for the N-H proton.
- ¹³C NMR Spectroscopy:
 - Instrument: 75 MHz or higher NMR spectrometer.
 - Parameters:
 - Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
 - Proton decoupling: Broadband decoupling.
 - Expected Chemical Shifts: Distinct signals for the different carbon atoms in the molecule.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **N-Ethylisopropylamine** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation and Conditions:
 - Gas Chromatograph:

- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.[4]
- Carrier Gas: Helium at a constant flow rate.[4]
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 30-200.
- Expected Results: A single peak in the chromatogram corresponding to **N-Ethylisopropylamine** and a mass spectrum showing the molecular ion and characteristic fragmentation pattern.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - As **N-Ethylisopropylamine** is a liquid, it can be analyzed neat.
 - Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the liquid directly onto the ATR crystal.[5]
- Data Acquisition:
 - Collect the spectrum over a range of 4000-400 cm⁻¹.
 - Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.
- Expected Absorptions:

- N-H stretch (secondary amine): A weak to medium band around 3300-3500 cm^{-1} .
- C-H stretches (alkane): Strong bands in the 2850-3000 cm^{-1} region.
- N-H bend (secondary amine): A medium band around 1550-1650 cm^{-1} .
- C-N stretch: A medium band in the 1020-1250 cm^{-1} region.

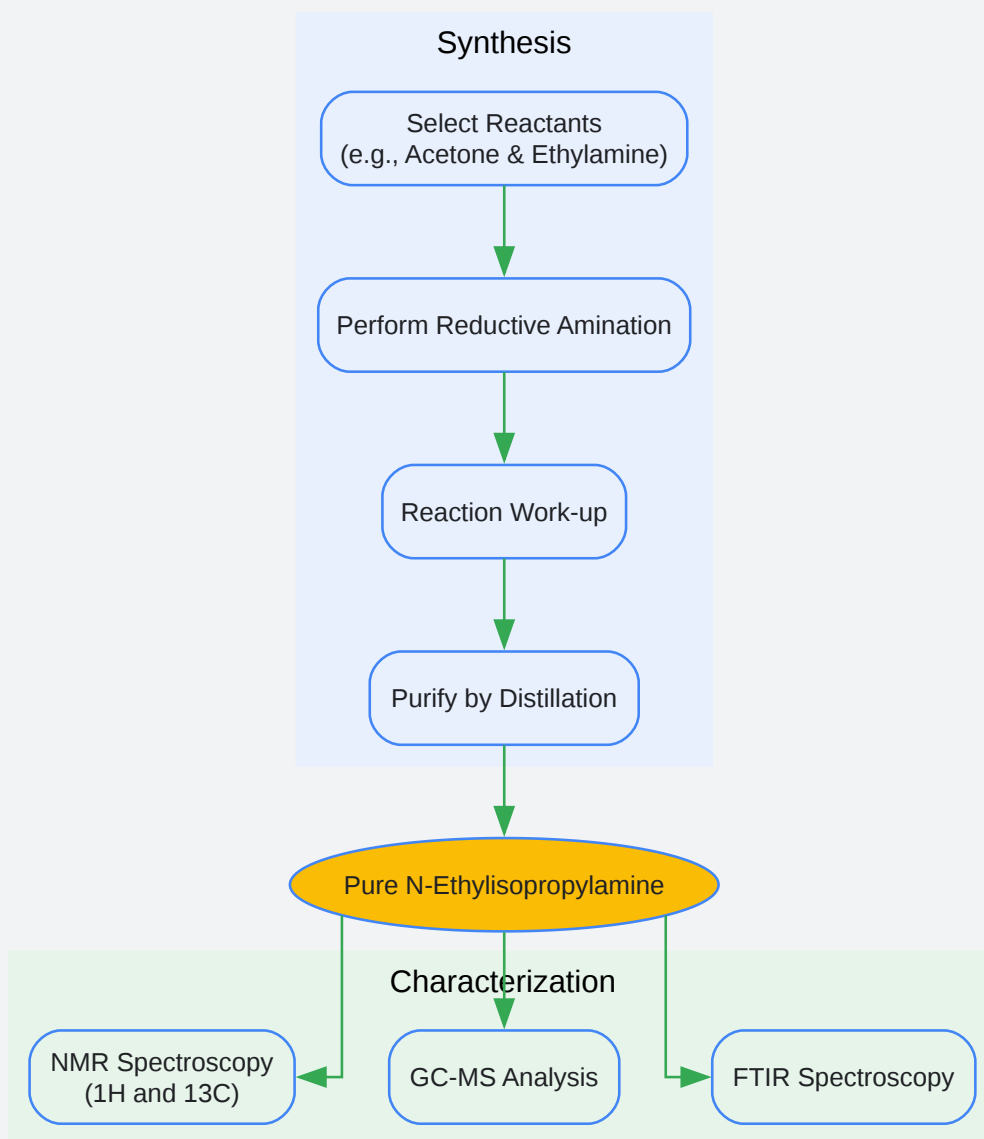
Safety and Handling

N-Ethylisopropylamine is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.[6] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood. Keep away from heat, sparks, and open flames.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **N-Ethylisopropylamine**.

Workflow for N-Ethylisopropylamine Synthesis and Analysis

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Caption: A logical workflow diagram.

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